molecular formula C11H17N3 B163848 (3R,4R)-1-benzylpyrrolidine-3,4-diamine CAS No. 140134-21-0

(3R,4R)-1-benzylpyrrolidine-3,4-diamine

Cat. No.: B163848
CAS No.: 140134-21-0
M. Wt: 191.27 g/mol
InChI Key: HEARQVUKBKMUPY-GHMZBOCLSA-N
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Description

(3R,4R)-1-benzylpyrrolidine-3,4-diamine is a chiral diamine compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-benzylpyrrolidine-3,4-diamine typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a chiral ligand to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-benzylpyrrolidine-3,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(3R,4R)-1-benzylpyrrolidine-3,4-diamine has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (3R,4R)-1-benzylpyrrolidine-3,4-diamine exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing their activity. This selective binding can modulate various biochemical pathways, leading to desired therapeutic or catalytic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol
  • (3R,4R)-3-hydroxy-4-(hydroxymethyl)-1-[(4-oxo-4,4a,5,7a-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]pyrrolidinium

Uniqueness

Compared to similar compounds, (3R,4R)-1-benzylpyrrolidine-3,4-diamine stands out due to its specific stereochemistry and the presence of the benzyl group. These features enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3R,4R)-1-benzylpyrrolidine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12-13H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEARQVUKBKMUPY-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466607
Record name (3R,4R)-1-Benzylpyrrolidine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140134-21-0
Record name (3R,4R)-1-Benzylpyrrolidine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4R)-(-)-3,4-Diamino-1-benzylpyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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